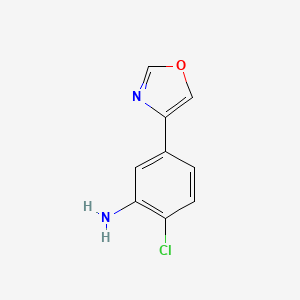

2-Chloro-5-(oxazol-4-yl)aniline

Description

Historical Context of Heterocyclic Chemistry in Aniline (B41778) and Oxazole (B20620) Scaffolds

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, has a rich history intertwined with the development of pharmaceuticals and other functional materials. Aniline, a primary aromatic amine, has been a foundational building block in the synthesis of a vast array of dyes and drugs since the 19th century.

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a structural feature found in numerous natural products and synthetic compounds with diverse biological activities. The fusion of these two historically significant scaffolds, aniline and oxazole, into a single molecule like 2-Chloro-5-(oxazol-4-yl)aniline represents a modern approach to creating novel chemical entities with potentially enhanced or unique properties.

Significance of Chlorinated Aniline Derivatives in Medicinal Chemistry

The introduction of a chlorine atom onto an aniline ring can significantly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. Chlorinated anilines are key intermediates in the synthesis of a wide range of pharmaceuticals, including antimicrobial and anti-inflammatory agents. ontosight.ai The presence of the chloro group in this compound can enhance its potency and modulate its pharmacokinetic profile. ontosight.ai

Role of Oxazole Heterocycles as Privileged Scaffolds in Drug Discovery

Oxazole rings are considered "privileged scaffolds" in drug discovery. This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity. The oxazole moiety is known to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. The oxazole ring in this compound is a key structural feature that imparts a wide spectrum of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. smolecule.com

Rationale for Academic Research on this compound

The academic interest in this compound stems from the desire to explore new chemical spaces and develop novel compounds with therapeutic potential.

While the individual components of this compound are well-studied, the unique combination of a chlorinated aniline and an oxazole ring presents an opportunity to investigate novel structure-activity relationships. Research is ongoing to explore its potential as an inhibitor of various enzymes and its efficacy against different cancer cell lines and microbial strains. smolecule.com

The synthesis and study of this compound and its derivatives contribute to the advancement of organic synthesis by providing new building blocks for the construction of complex molecules. smolecule.com In chemical biology, this compound can serve as a tool to probe the function of biological systems and to identify new drug targets. The exploration of its biological activities, such as tyrosine kinase and COX-2 inhibition, highlights its potential as a lead compound for the development of new therapeutic agents. smolecule.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-(1,3-oxazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-2-1-6(3-8(7)11)9-4-13-5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHUMIQVBWOTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10739218 | |

| Record name | 2-Chloro-5-(1,3-oxazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916051-61-1 | |

| Record name | 2-Chloro-5-(1,3-oxazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 Oxazol 4 Yl Aniline and Analogues

Retrosynthetic Analysis of the 2-Chloro-5-(oxazol-4-yl)aniline Core Structure

A retrosynthetic analysis of the target molecule, this compound, suggests several potential synthetic routes. The most logical primary disconnection is at the carbon-carbon bond between the aniline (B41778) C-5 and the oxazole (B20620) C-4. This bond can be formed late in the synthesis via a cross-coupling reaction, such as a Suzuki coupling. This approach would require two key intermediates: a halogenated 4-substituted oxazole (e.g., 4-bromooxazole) and a suitably functionalized aniline derivative, such as (2-chloro-5-aminophenyl)boronic acid.

A second retrosynthetic pathway involves disconnecting within the oxazole ring itself. This approach focuses on building the oxazole ring onto a pre-functionalized aniline precursor. For instance, the oxazole could be constructed from a 3-amino-4-chlorobenzaldehyde (B8809457) derivative using the Van Leusen reaction with tosylmethyl isocyanide (TosMIC). Alternatively, a 2-amino-1-(3-amino-4-chlorophenyl)ethan-1-one derivative could undergo cyclization to form the desired oxazole ring.

Finally, a key transformation in the synthesis is the introduction of the chlorine atom ortho to the amino group. Retrosynthetically, this involves the de-chlorination of the aniline ring, leading back to 3-(oxazol-4-yl)aniline. This suggests that the chlorination step could be performed on an advanced intermediate or as a final step, provided a highly regioselective method is available.

Classical and Modern Approaches to Oxazole Ring Formation

The oxazole ring is a cornerstone of many biologically active compounds. Its synthesis has been the subject of extensive research, leading to a variety of classical and modern methods. For the target molecule, the focus is on forming a 4-substituted oxazole.

Classical methods for oxazole synthesis, such as the Robinson-Gabriel synthesis (cyclization of 2-acylamino ketones) and the Fischer oxazole synthesis (from cyanohydrins and aldehydes), provide fundamental routes to this heterocycle. A more versatile approach for creating substituted oxazoles is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde in the presence of a base. A quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin has been shown to effectively catalyze the reaction between TosMIC and aromatic aldehydes to produce 5-aryloxazoles, with the advantage of simple filtration to remove the base and byproducts. organic-chemistry.org

More recent developments have focused on transition-metal-catalyzed cyclization reactions. An efficient two-step synthesis for 2-phenyl-4,5-substituted oxazoles has been reported that involves the intramolecular copper-catalyzed cyclization of highly functionalized β-(methylthio)enamides. acs.orgacs.org These enamide precursors are readily obtained from the ring-opening of 4-[methylthio(aryl/heteroaryl)methylene]-2-phenyl-5-oxazolones by various nucleophiles, which allows for the introduction of diverse functionalities at the 4-position of the resulting oxazole. acs.orgacs.org Furthermore, iodine-catalyzed tandem oxidative cyclization offers a metal-free alternative for generating polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.gov The synthesis of oxazole scaffolds has significantly benefited from this technology. A one-pot, microwave-assisted [3+2] cycloaddition reaction between substituted aryl aldehydes and TosMIC has been developed. nih.govacs.org By carefully controlling the amount of K3PO4 as the base, this method can selectively produce either 5-substituted oxazoles or 4,5-disubstituted oxazolines. nih.govacs.org For example, using 2 equivalents of K3PO4 in isopropanol (B130326) under microwave irradiation (65 °C, 350 W) for just 8 minutes can yield 5-substituted oxazoles in excellent yields, a process that has been demonstrated on a gram scale. nih.govacs.org Other microwave-assisted procedures have been used to synthesize 2-amino-4-(p-substituted phenyl)-oxazole derivatives from 2-bromoacetophenones and urea (B33335). ijpsonline.com

| Method | Reactants | Conditions | Product | Yield | Reference |

| One-pot [3+2] cycloaddition | Aryl aldehyde, TosMIC | K3PO4 (2 equiv.), Isopropanol, MW (350W, 8 min) | 5-Substituted oxazole | 96% | nih.govacs.org |

| Cyclization | p-substituted 2-bromoacetophenone, urea | DMF, MW | 2-amino-4-(p-substituted phenyl)-oxazole | N/A | ijpsonline.com |

| Sequential reaction | Carbonyl compounds, HDNIB, amides | Solvent-free, MW | Multi-substituted oxazoles | N/A | bwise.kr |

Catalysis is central to modern oxazole synthesis, offering high efficiency and selectivity. Copper catalysts are particularly prominent. organic-chemistry.org Copper(II)-catalyzed oxidative cyclization of enamides enables the synthesis of 2,5-disubstituted oxazoles at room temperature through vinylic C-H bond functionalization. organic-chemistry.org A copper-mediated, solvent-free annulation of ketones and amines under an oxygen atmosphere provides a facile route to 2,4,5-trisubstituted oxazoles. acs.org This cascade reaction involves the functionalization of one sp2 and two sp3 carbons. acs.org

Gold catalysts have been employed in a [2+2+1] annulation of terminal alkynes and nitriles, using an oxidant as the oxygen source, to efficiently produce 2,5-disubstituted oxazoles. organic-chemistry.org While palladium catalysis is less common for the direct formation of the oxazole ring, it is crucial for the synthesis of complex molecules containing this moiety. For instance, palladium-catalyzed Suzuki cross-coupling reactions are used to link oxazole units to other aromatic systems, as demonstrated in the synthesis of quinazolinylphenyl-1,3,4-oxadiazole derivatives. nih.gov This highlights the importance of catalyst-mediated C-C bond formation in building analogues of the target molecule.

Functionalization Strategies for the Aniline Moiety

The synthesis of this compound requires precise control over the substitution pattern of the aniline ring. The introduction of a chlorine atom specifically at the ortho position to the amine is a significant synthetic challenge due to the strong para-directing nature of the amino group.

Direct electrophilic chlorination of aniline typically yields a mixture of ortho and para isomers, with the para product predominating. To achieve high ortho-selectivity, modern catalytic methods have been developed. An organocatalytic approach utilizes a secondary ammonium chloride salt as the catalyst with a halogen source like sulfuryl chloride. rsc.orgnih.gov This method is highly efficient, operates at room temperature without the need for air or moisture protection, and tolerates a wide range of protecting groups on the aniline nitrogen. nih.govthieme-connect.com Mechanistic studies suggest that the structural features of the secondary ammonium salt are key to both the catalysis and the high ortho-regioselectivity. nih.gov

Another strategy involves the use of copper catalysts. A practical copper-catalyzed direct ortho-halogenation of protected anilines has been developed under aerobic conditions, showing excellent mono-substitution selectivity and high ortho-regiocontrol. rsc.org

| Catalytic System | Halogen Source | Key Features | Reference |

| Secondary Amine Organocatalyst | Sulfuryl Chloride | Metal-free, mild conditions, high ortho-selectivity. | rsc.org |

| Secondary Ammonium Chloride Salt (Organocatalyst) | N-chlorosuccinimide | Room temperature, scalable, catalyst can be recycled. | nih.gov |

| Copper Catalyst | N/A | Aerobic conditions, high ortho-regiocontrol, good functional group tolerance. | rsc.org |

Coupling Reactions for Oxazolyl Moiety Introduction (e.g., Buchwald-Hartwig Amination)

The introduction of the oxazolyl group onto an aniline scaffold, or the formation of the aniline from an oxazole precursor, often relies on powerful cross-coupling reactions. The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction couples amines with aryl halides or triflates and is noted for its broad substrate scope and functional group tolerance, making it a significant improvement over harsher classical methods. wikipedia.orgyoutube.com

While direct Buchwald-Hartwig amination to form the C-N bond of the final product is conceivable, it is more commonly employed in the synthesis of precursors. For instance, an appropriately substituted aryl halide could be coupled with an ammonia (B1221849) equivalent to construct the aniline moiety. wikipedia.org The development of specialized ligands, such as bidentate phosphine (B1218219) ligands (e.g., BINAP, DPPF) and sterically hindered monoligated phosphines, has been crucial in expanding the reaction's applicability to a wide range of amines, including primary amines, and improving reaction rates and yields. wikipedia.org

Other metal-catalyzed reactions are pivotal for the construction of the oxazole ring itself. Palladium-catalyzed direct arylation offers a powerful method to couple oxazoles with aryl halides. organic-chemistry.org By selecting specific phosphine ligands and solvent systems, it is possible to achieve high regioselectivity for arylation at either the C2 or C5 position of the oxazole ring. organic-chemistry.org For the synthesis of a 4-substituted oxazole, alternative strategies are necessary. Rhodium-catalyzed annulation of triazoles with aldehydes and gold-catalyzed reactions of alkynes are also effective methods for creating substituted oxazole rings. rsc.orgresearchgate.net

Convergent and Linear Synthesis Pathways to this compound

The synthesis of a multi-substituted molecule like this compound can be approached through either a linear or a convergent strategy.

Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. researchgate.netcore.ac.uk This strategy is generally more efficient for complex molecules. researchgate.net For this compound, a convergent synthesis could involve:

Fragment A Synthesis: Preparation of a suitable 4-substituted oxazole derivative, for example, 4-bromooxazole (B40895) or an oxazolylboronic ester.

Fragment B Synthesis: Preparation of a 2-chloro-5-bromoaniline or a corresponding boronic acid derivative.

Coupling: A final palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to join the two fragments.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters.

The choice of solvent can dramatically impact the yield and selectivity of heterocycle synthesis. In the formation of oxazoles via methods like the van Leusen reaction, polar aprotic solvents such as THF and CH₃CN have been shown to be effective. nih.gov In some cases, greener solvents like ethanol (B145695) (EtOH) and isopropanol (IPA) can provide excellent yields, particularly under microwave irradiation, while avoiding more toxic, high-boiling point solvents like DMF and DMSO. nih.gov For palladium-catalyzed arylations of oxazoles, the polarity of the solvent can even direct the regioselectivity of the reaction. organic-chemistry.org

Temperature is a critical parameter in the synthesis of oxazoles. For instance, in the rhodium-catalyzed annulation of triazoles and aldehydes to form 2,5-diaryloxazoles, increasing the reaction temperature from 80 °C to 120 °C was found to significantly increase the product yield from 24% to 79%. rsc.org Higher temperatures can be necessary to overcome activation barriers, particularly in elimination steps required for the final aromatization of the oxazole ring. rsc.org Microwave-assisted synthesis has also been shown to be effective, often leading to shorter reaction times and higher yields by efficiently reaching and maintaining the required reaction temperatures. nih.gov While standard laboratory syntheses are typically conducted at atmospheric pressure, high-pressure conditions can be employed in specific reactions like certain carbonylation reactions. mdpi.com

The catalyst is the heart of many modern synthetic methods for heterocycles. In palladium-catalyzed reactions like the Buchwald-Hartwig amination or direct arylation, the choice of both the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is crucial. organic-chemistry.orglibretexts.org Bulky, electron-rich phosphine ligands often enhance the efficiency of the catalyst. wikipedia.org For oxazole synthesis, various metal catalysts beyond palladium have been utilized, including those based on rhodium, copper, and gold, each offering different reactivity profiles. rsc.orgtandfonline.com Catalyst loading is also an important consideration; typically, loadings of 1-2 mol% are effective for Buchwald-Hartwig reactions, balancing efficiency with cost. libretexts.org

Principles of Green Chemistry in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of complex molecules is of increasing importance to minimize environmental impact. chemrxiv.org Key strategies include:

Use of Greener Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or ionic liquids. nih.govnih.gov

Atom Economy: Employing catalytic reactions, such as cross-coupling and C-H activation, which incorporate a high percentage of the atoms from the reactants into the final product, minimizing waste.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. nih.gov

Use of Safer Reagents: Replacing toxic and hazardous reagents with safer alternatives. For example, in the synthesis of substituted anilines, greener methods have been developed to avoid harsh or dangerous chemicals. acs.orgchemrxiv.org One approach involves converting aniline to acetanilide (B955) using Zn dust in acetic acid instead of acetic anhydride, and then performing bromination with a ceric ammonium nitrate-KBr combination instead of hazardous elemental bromine. acs.org

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly. nih.gov

Chemical Reactivity and Derivatization Strategies of 2 Chloro 5 Oxazol 4 Yl Aniline

Electrophilic Aromatic Substitution on the Aniline (B41778) Ring

Electrophilic aromatic substitution (EAS) reactions involve an electrophile attacking the electron-rich benzene (B151609) ring, resulting in the substitution of a hydrogen atom. masterorganicchemistry.com The rate and orientation of this substitution on the 2-Chloro-5-(oxazol-4-yl)aniline scaffold are governed by the electronic effects of the substituents already present on the ring. libretexts.org

Reactivity Profile of the Chlorinated Aniline Moiety

The reactivity of the benzene ring in this compound towards electrophiles is a balance of the effects of its three substituents: the amino (-NH₂), chloro (-Cl), and oxazolyl groups.

Amino Group (-NH₂): This group is a powerful activating group. The nitrogen atom's lone pair of electrons can be donated into the aromatic π-system through resonance, significantly increasing the ring's nucleophilicity and making it much more reactive than benzene itself. libretexts.orgunizin.org

Oxazolyl Group: The oxazole (B20620) ring is an electron-withdrawing group, which generally deactivates the benzene ring to which it is attached.

The cumulative effect is a complex interplay. The strong activating effect of the amino group is the dominant influence, making the ring sufficiently nucleophilic to undergo electrophilic substitution reactions. However, its reactivity is tempered by the deactivating chloro and oxazolyl substituents.

Directing Effects of Substituents on Electrophilic Attack

The position of an incoming electrophile is determined by the directing effects of the existing substituents. unizin.org Substituents that donate electrons (activators) typically direct incoming groups to the ortho and para positions, while most electron-withdrawing groups (deactivators) direct to the meta position. libretexts.orglibretexts.org

For this compound, the directing effects are as follows:

Amino Group (-NH₂): As a strong activating group, it directs incoming electrophiles to the positions ortho and para to itself. In this molecule, these are the C4 and C6 positions.

Chloro Group (-Cl): Halogens are an exception among deactivators, as they are ortho-, para-directing. unizin.org It directs incoming groups to its ortho position (C1 and C3) and its para position (C5).

Oxazolyl Group: As a deactivating group, it would typically direct incoming groups to the meta positions (C2 and C6).

The powerful ortho-, para-directing influence of the amino group is the primary determinant of regioselectivity. The positions ortho (C6) and para (C4) to the amine are the most activated and therefore the most likely sites of electrophilic attack. The directing effects of the chloro and oxazolyl groups are secondary but can influence the product distribution. The C6 position is sterically unhindered and activated by the amino group, making it a highly probable site for substitution. The C4 position is also strongly activated by the amino group (para) but is adjacent to the oxazolyl substituent, which may introduce some steric hindrance.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Reactivity Effect | Directing Influence |

| Amino (-NH₂) | Electron-Donating (Resonance) | Activating | ortho, para |

| Chloro (-Cl) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | ortho, para |

| Oxazolyl | Electron-Withdrawing | Deactivating | meta |

Nucleophilic Reactions at the Aniline Nitrogen

The lone pair of electrons on the primary amine's nitrogen atom makes it a potent nucleophile. This allows for a wide range of N-derivatization reactions, which are fundamental to modifying the molecule's properties.

Acylation and Sulfonylation Reactions for N-Derivatization

The primary amine of this compound readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide derivatives, respectively. These reactions typically proceed via nucleophilic acyl substitution.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) yields the corresponding N-acylated product. The base neutralizes the HCl or carboxylic acid byproduct.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base produces sulfonamides.

Table 2: Examples of Reagents for N-Acylation and N-Sulfonylation

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

| Acylation | Acyl Halide | Acetyl chloride | Amide |

| Acylation | Acid Anhydride | Acetic anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride (Tosyl chloride) | Sulfonamide |

| Sulfonylation | Sulfonyl Chloride | Methanesulfonyl chloride (Mesyl chloride) | Sulfonamide |

Alkylation and Arylation Reactions of the Amine Functionality

The nitrogen atom can be alkylated or arylated to form secondary or tertiary amines.

N-Alkylation: Direct alkylation can be achieved using alkyl halides. However, this method can suffer from over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. A more controlled approach is reductive amination, which involves the initial formation of an imine with an aldehyde or ketone, followed by reduction with an agent like sodium borohydride. Cesium carbonate has also been shown to be an effective promoter for the selective mono-N-alkylation of anilines with alkyl halides, suppressing undesired dialkylation. researchgate.net

N-Arylation: The formation of a C-N bond with an aryl group, such as in the Buchwald-Hartwig amination, typically requires a metal catalyst (e.g., palladium or copper complexes) to couple the amine with an aryl halide or triflate. organic-chemistry.org

Condensation Reactions for Schiff Base and Imine Formation

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netusu.ac.id This reaction is typically reversible and often catalyzed by a small amount of acid. eijppr.com The mechanism involves two main steps:

Nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate. eijppr.comresearchgate.net

Dehydration of the hemiaminal to yield the final imine product, which contains a carbon-nitrogen double bond (C=N). researchgate.netnih.gov

The stability of the resulting Schiff base can vary; those formed from aromatic aldehydes are generally more stable than those from aliphatic aldehydes. researchgate.net

Table 3: Example Carbonyl Compounds for Schiff Base Formation

| Carbonyl Class | Example Reagent |

| Aromatic Aldehyde | Benzaldehyde |

| Aliphatic Aldehyde | Acetaldehyde |

| Aromatic Ketone | Acetophenone |

| Aliphatic Ketone | Acetone |

Transformations of the Oxazole Ring

The oxazole ring, a five-membered heterocycle, is a key structural motif in many biologically active compounds. smolecule.com Its reactivity in this compound can be exploited for further molecular elaboration.

The oxazole ring is generally stable but can undergo ring-opening under specific conditions. For instance, treatment with nucleophiles like hydrazine (B178648) can lead to cleavage of the oxazole ring. rasayanjournal.co.in In the case of this compound, this could potentially lead to the formation of a hydrazone intermediate, which could then be cyclized to form new heterocyclic systems, such as pyrazoles or triazoles. nih.gov This pathway offers a method for transforming the oxazole core into other valuable five-membered heterocycles.

Another potential transformation involves the Diels-Alder reaction, where the oxazole can act as a diene. wikipedia.org Reaction with a suitable dienophile could lead to a bicyclic intermediate, which can then rearrange to form substituted pyridines. wikipedia.org While specific examples with this compound are not extensively documented, the known reactivity of oxazoles suggests these transformations are plausible synthetic routes.

The oxazole ring in this compound has two potentially reactive carbon positions, C2 and C5. Deprotonation at the C2 position of an oxazole ring can be achieved using a strong base, creating a nucleophilic center that can react with various electrophiles. wikipedia.org This allows for the introduction of a wide range of substituents at this position.

Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, especially when activating groups are present. wikipedia.org However, in the case of 4-substituted oxazoles, the electronic nature of the substituent at C4 will influence the regioselectivity of further functionalization. Studies on related 4-phenyl-oxazoles provide insights into the potential for derivatization at the C2 and C5 positions, which could be applicable to this compound for further diversification. acs.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent on the aniline ring of this compound serves as an excellent handle for such transformations.

The chloro group at the 2-position of the aniline ring can readily participate in various palladium-catalyzed cross-coupling reactions. These reactions typically involve the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation and reductive elimination to form the new bond.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | Biaryl compound |

| Buchwald-Hartwig Amination | Primary/secondary amine | [Pd(allyl)Cl]₂, BippyPhos | KOPh | Dioxane | Di- or tri-substituted amine |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF/DMF | Aryl-alkyne |

This table presents typical conditions for these reactions based on general literature and may require optimization for this compound.

The ability to perform these cross-coupling reactions on this compound allows for significant diversification of the molecular scaffold. By coupling a variety of boronic acids, amines, or alkynes, a large library of derivatives can be synthesized. This approach is particularly valuable in drug discovery for exploring the structure-activity relationship (SAR) of a new chemical series. For instance, the use of this compound in the synthesis of oxazolo[5,4-c]quinolin-2-one derivatives, which have been investigated as bromodomain inhibitors, highlights its utility in generating complex, biologically active molecules. bldpharm.com The generation of such libraries is a key strategy in identifying lead compounds for new therapeutic agents. beilstein-journals.org

Exploitation of the Amine Functionality for Linker and Conjugate Synthesis

The primary amine group on the aniline ring is another key site for derivatization, allowing for the attachment of various linkers and functional groups, which is a common strategy in the development of bioconjugates and targeted drug delivery systems.

The amine group can readily react with activated carboxylic acids, acid chlorides, or isocyanates to form stable amide or urea (B33335) linkages. These reactions are fundamental in linker chemistry for attaching the core molecule to other functionalities, such as targeting moieties, solubility enhancers, or reporter groups.

Table 2: Representative Amine Derivatization Reactions

| Reaction Type | Reagent | Conditions | Linkage Formed |

| Amide Formation | Carboxylic acid, EDCI, HOBt | DCM, Room Temp | Amide |

| Amide Formation | Acid chloride, Et₃N | THF, 0 °C to Room Temp | Amide |

| Urea Formation | Isocyanate | Dioxane, Room Temp | Urea |

This table presents general conditions for these reactions and may require optimization for this compound.

The synthesis of amides and ureas from this compound provides a straightforward method to introduce a variety of side chains, which can be designed to modulate the physicochemical properties of the molecule or to serve as attachment points for larger biomolecules. This strategy is crucial in the design of antibody-drug conjugates (ADCs) and other targeted therapies where a specific linker is required to connect the cytotoxic payload to the targeting antibody. bldpharm.com

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 Oxazol 4 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 2-Chloro-5-(oxazol-4-yl)aniline is anticipated to exhibit distinct signals corresponding to the protons on the aniline (B41778) and oxazole (B20620) rings. The chemical shifts (δ) are influenced by the electronic effects of the substituents, namely the chloro, amino, and oxazole groups.

The protons of the aniline ring are expected to appear in the aromatic region of the spectrum. The proton ortho to the amino group and meta to the chloro group (H-6) would likely resonate as a doublet. The proton meta to both the amino and chloro groups (H-4) would appear as a doublet of doublets. The proton ortho to the chloro group and meta to the amino group (H-3) is also expected to be a doublet. The amino group protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The oxazole ring protons are also predicted to have characteristic chemical shifts. The proton at the C-2 position of the oxazole ring would likely be a singlet in the downfield region, while the proton at the C-5 position would also be a singlet, but at a slightly different chemical shift.

Predicted ¹H NMR Chemical Shifts for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aniline H-3 | 7.20 - 7.40 | d |

| Aniline H-4 | 6.80 - 7.00 | dd |

| Aniline H-6 | 6.60 - 6.80 | d |

| Aniline -NH₂ | 3.50 - 4.50 | br s |

| Oxazole H-2 | 7.90 - 8.10 | s |

| Oxazole H-5 | 7.50 - 7.70 | s |

d = doublet, dd = doublet of doublets, br s = broad singlet, s = singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

The carbon atoms of the aniline ring are expected to resonate between 110 and 150 ppm. The carbon bearing the amino group (C-1) and the carbon bearing the chloro group (C-2) will be significantly influenced by these substituents. The carbon atoms of the oxazole ring will also have characteristic chemical shifts, with the carbons adjacent to the oxygen and nitrogen atoms appearing further downfield.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aniline C-1 (-NH₂) | 145.0 - 148.0 |

| Aniline C-2 (-Cl) | 118.0 - 122.0 |

| Aniline C-3 | 128.0 - 132.0 |

| Aniline C-4 | 115.0 - 118.0 |

| Aniline C-5 (-Oxazole) | 130.0 - 135.0 |

| Aniline C-6 | 113.0 - 116.0 |

| Oxazole C-2 | 150.0 - 155.0 |

| Oxazole C-4 | 138.0 - 142.0 |

| Oxazole C-5 | 125.0 - 130.0 |

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, cross-peaks would be expected between the adjacent protons on the aniline ring (H-3 with H-4, and H-4 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum by correlating the signals from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the aniline and oxazole rings. For example, correlations would be expected between the aniline proton H-6 and the oxazole carbon C-4, and between the oxazole proton H-5 and the aniline carbon C-5.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structural components of a molecule through its fragmentation pattern.

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental composition, which serves as a stringent confirmation of the molecular formula (C₉H₇ClN₂O). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak in an approximate 3:1 ratio.

Predicted HRMS Data for this compound:

| Ion | Calculated Exact Mass |

| [M]⁺ (³⁵Cl) | 194.0247 |

| [M+H]⁺ (³⁵Cl) | 195.0325 |

| [M]⁺ (³⁷Cl) | 196.0217 |

| [M+H]⁺ (³⁷Cl) | 197.0296 |

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion or a primary fragment ion, followed by its fragmentation to produce a second-generation mass spectrum. This technique provides detailed information about the connectivity of the molecule. The fragmentation of this compound would likely proceed through several characteristic pathways, including the loss of small molecules like CO, HCN, or the cleavage of the bond between the two rings. The fragmentation of the oxazole ring is also a probable pathway. Analysis of these fragmentation patterns would provide further corroboration of the proposed structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups within a molecule. An IR spectrum of this compound would be expected to display a series of absorption bands corresponding to the vibrational modes of its constituent parts.

Key expected vibrational frequencies would include:

N-H Stretching: The primary amine (-NH2) group would typically exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹. The precise position of these bands can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the benzene (B151609) ring and the oxazole ring would be anticipated in the 3000-3100 cm⁻¹ region.

C=N and C=C Stretching: The oxazole ring contains both C=N and C=C bonds, which would produce characteristic stretching vibrations in the 1500-1650 cm⁻¹ range. The benzene ring's C=C stretching would also appear in this region.

C-O-C Stretching: The ether linkage within the oxazole ring would likely show a strong absorption band corresponding to its asymmetric stretching vibration, typically found between 1200 and 1250 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond would give rise to a stretching vibration in the fingerprint region, generally between 600 and 800 cm⁻¹.

However, a specific, published IR spectrum for this compound with assigned vibrational frequencies is not available at this time.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of this compound would provide invaluable insights into its molecular geometry and packing in the solid state.

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking. For this compound, potential intermolecular interactions would include:

Hydrogen bonds involving the amine group as a donor and the nitrogen or oxygen atoms of the oxazole ring as acceptors.

Halogen bonding, where the chlorine atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule.

π-π stacking interactions between the aromatic aniline and/or oxazole rings of neighboring molecules.

Understanding these interactions is crucial for explaining the physical properties of the solid material. However, without experimental crystallographic data, a definitive analysis of the crystal packing of this compound remains speculative.

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

In modern chemical research, it is common practice to correlate experimental spectroscopic data with theoretical predictions from computational methods, such as Density Functional Theory (DFT). Such a study on this compound would involve:

Optimization of the molecular geometry using a suitable level of theory and basis set.

Calculation of the theoretical vibrational frequencies (IR spectrum).

Comparison of the calculated spectrum with the experimental spectrum, often involving a scaling factor to account for systematic errors in the calculations.

This correlative approach aids in the accurate assignment of vibrational modes and provides a deeper understanding of the molecule's electronic structure. Regrettably, no published studies performing such a correlation for this compound were found.

Biological and Pharmacological Investigations of 2 Chloro 5 Oxazol 4 Yl Aniline

In Vitro Biological Activity Screening

The in vitro evaluation of 2-chloro-5-(oxazol-4-yl)aniline and its related compounds has revealed a broad spectrum of biological activities, highlighting its potential as a versatile scaffold in drug discovery.

Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

Derivatives of this compound have demonstrated notable cytotoxic and antiproliferative effects against a range of human cancer cell lines. The oxazole (B20620) moiety is a known pharmacophore in many anticancer agents. smolecule.com

Research has shown that synthetic derivatives incorporating the this compound structure exhibit inhibitory activity against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). smolecule.comnih.gov For instance, certain quinazoline-chalcone derivatives have shown significant antiproliferative activity, with GI50 values ranging from 0.622 to 1.81 μM against cell lines such as K-562 (leukemia), RPMI-8226 (leukemia), HCT-116, LOX IMVI (melanoma), and MCF7. nih.gov

Furthermore, novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives have exhibited moderate to high inhibitory activities against HepG2 (liver cancer), SK-OV-3 (ovarian cancer), NCI-H460 (lung cancer), and BEL-7404 (liver cancer) cell lines. nih.gov Notably, many of these compounds displayed lower cytotoxicity against the normal human cell line HL-7702 when compared to standard chemotherapeutic agents like 5-FU and cisplatin. nih.gov Another study on 2-chlorobenzo[h]quinoline (B3188240) containing imidazole (B134444) derivatives identified compounds with significant cytotoxicity against Colo-205 (colon cancer), HeLa, and A549 (lung cancer) cell lines. researchgate.net

Ciminalum–thiazolidinone hybrid molecules, which incorporate a related structural element, have also shown significant cytotoxic effects on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, with activity observed at micro- and submicromolar levels. nih.gov Specifically, compounds 2f and 2h from this series inhibited the growth of all tested cancer cell lines at submicromolar and micromolar concentrations. nih.gov

Table 1: Antiproliferative Activity of this compound Derivatives

| Derivative Class | Cell Line(s) | Activity (GI50/IC50) | Reference(s) |

| Quinazoline-chalcones | K-562, RPMI-8226, HCT-116, LOX IMVI, MCF7 | 0.622–1.81 μM | nih.gov |

| 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinolines | HepG2, SK-OV-3, NCI-H460, BEL-7404 | Moderate to high inhibition | nih.gov |

| Ciminalum–thiazolidinone hybrids | Leukemia, Melanoma, Colon, CNS, etc. | Submicromolar to micromolar | nih.gov |

| 2-Chlorobenzo[h]quinoline imidazoles | Colo-205, HeLa, A549 | Significant cytotoxicity | researchgate.net |

Antimicrobial Activity (Antibacterial, Antifungal, Antimalarial)

The this compound scaffold has been explored for its potential as an antimicrobial agent, owing to the known broad-spectrum biological activities of the oxazole ring. smolecule.com

Antibacterial and Antifungal Activity: Derivatives of this compound have been synthesized and tested against various bacterial and fungal strains. These studies have demonstrated varying degrees of inhibition against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, and fungal strains including Candida albicans, Aspergillus niger, and Aspergillus clavatus. smolecule.com Some derivatives exhibited significant antibacterial potential, comparable to standard drugs like chloramphenicol (B1208) and gentamycin. smolecule.com

In a study of 2-(1H-tetrazolo-5-yl)anilines, the introduction of a halogen to the aniline (B41778) fragment was found to increase activity. zsmu.edu.ua For example, a compound with fluorine showed activity against E. coli and Klebsiella pneumonia, while structures with chlorine and bromine were effective against Pseudomonas aeruginosa. zsmu.edu.ua Furthermore, certain 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues displayed promising antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov

Antimalarial Activity: The 4-aminoquinoline (B48711) scaffold, which can be conceptually related to derivatives of this compound, is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) and amodiaquine (B18356) being prominent examples. nih.gov Research into novel 4-aminoquinolines continues in the face of drug resistance. nih.govnih.gov For instance, benzoxazole (B165842) analogues of amodiaquine have shown excellent activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov The development of new analogues aims to overcome resistance and reduce the toxicity associated with older drugs. nih.gov

Anti-inflammatory and Analgesic Properties

Oxazole derivatives, including those containing the this compound moiety, have been reported to possess anti-inflammatory properties. smolecule.com Studies have shown that these compounds can reduce inflammation markers in both in vitro and in vivo models. smolecule.com The mechanism of action is thought to involve the inhibition of enzymes like COX-2. smolecule.com

Research on a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative demonstrated significant anti-inflammatory and analgesic activities. tbzmed.ac.ir This compound showed potent inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells and exhibited both peripheral and central analgesic effects in mouse models. tbzmed.ac.ir The anti-inflammatory effect was further evidenced by the reduction of carrageenan-induced paw edema in mice. tbzmed.ac.ir Similarly, other studies on novel benzothiazole (B30560) derivatives have reported significant in vivo anti-inflammatory and analgesic activities. nih.gov

Enzyme Inhibition Assays (e.g., Kinases, Carbonic Anhydrase)

Kinase Inhibition: Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy. smolecule.com Research has shown that some of these compounds can effectively inhibit tyrosine kinase activity in vitro. smolecule.comdnu.dp.ua For example, novel 2-chloro-4-anilino-quinazolines were designed and evaluated as dual inhibitors of EGFR and VEGFR-2, both of which are key targets in oncology. nih.gov Another study identified potent Src/Abl kinase inhibitors among a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides. researchgate.net Furthermore, a series of 5,7-disubstituted quinazolines were found to be potent inhibitors of c-Src kinase. nih.gov A specific compound, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), was identified as a potent, dual-specific c-Src/Abl kinase inhibitor. nih.gov

Carbonic Anhydrase Inhibition: Derivatives of this compound have also been evaluated for their potential to inhibit carbonic anhydrase (CA), an enzyme family involved in various physiological processes. nih.gov Specifically, hydrophilic derivatives of 5-(sulfamoyl)thien-2-yl 1,3-oxazoles have been designed and profiled as inhibitors of several CA isoforms, including the glaucoma-related hCA II. nih.gov

Receptor Binding Studies (e.g., 5-HT receptors, Muscarinic receptors)

While direct receptor binding studies on this compound itself are not extensively documented in the provided context, research on structurally related compounds highlights the potential for interaction with various receptors. For instance, a study focused on novel 5-hydroxytryptamine 4 (5-HT4) receptor agonists synthesized and evaluated a derivative, (+)-(S)-2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-yl]aniline. nih.gov The (S)-isomer of this compound demonstrated high affinity for the human 5-HT4 receptor and potent agonistic activity. nih.gov The 5-HT2A receptor, another member of the serotonin (B10506) receptor family, is a significant target for numerous central nervous system medications. nih.gov The exploration of compounds that can modulate these receptors is an active area of research.

In Vivo Efficacy Studies in Preclinical Models

While extensive in vivo data for this compound itself is limited in the provided search results, studies on its derivatives have demonstrated efficacy in various preclinical models.

For instance, a representative 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative showed effective inhibition of tumor growth in a HepG2 xenograft mouse model. nih.gov In another study, the dual Src/Abl kinase inhibitor AZD0530 was a potent inhibitor of tumor growth in a c-Src-transfected fibroblast xenograft model and significantly increased survival in an orthotopic model of human pancreatic cancer. nih.gov

In the context of infectious diseases, a novel 2-aryl-4-aminoquinazoline derivative demonstrated a clear reduction of parasitemia in an in vivo model of Trypanosoma cruzi infection. nih.govacs.org Similarly, novel 4-aminoquinoline antimalarials have shown impressive efficacy in murine malaria models, with some derivatives exhibiting sharp action curves and non-recrudescence at tested doses. nih.govchemrxiv.org

Furthermore, an oxadiazole-containing antibiotic, HSGN-94, was shown to reduce the MRSA load in a mouse skin infection model and decrease pro-inflammatory cytokines in infected wounds, suggesting its potential for treating staphylococcal infections. nih.gov

Table 2: In Vivo Efficacy of this compound Derivatives in Preclinical Models

| Derivative/Compound | Model | Outcome | Reference(s) |

| 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative | HepG2 xenograft mouse model | Effective tumor growth inhibition | nih.gov |

| AZD0530 (c-Src/Abl inhibitor) | c-Src-transfected fibroblast xenograft; Pancreatic cancer model | Potent tumor growth inhibition; Increased survival | nih.gov |

| 2-Aryl-4-aminoquinazoline derivative | Trypanosoma cruzi infection model | Reduction of parasitemia | nih.govacs.org |

| Novel 4-aminoquinoline antimalarials | Murine malaria model | Parasitemia suppression | nih.govchemrxiv.org |

| HSGN-94 (Oxadiazole antibiotic) | MRSA skin infection model (mouse) | Reduced MRSA load; Decreased pro-inflammatory cytokines | nih.gov |

Therapeutic Response in Relevant Disease Models

The therapeutic potential of 2-anilino-5-aryloxazole derivatives, a class of compounds structurally related to this compound, has been evaluated in preclinical cancer models. Specifically, the efficacy of a lead compound from this series was assessed in a human colon tumor xenograft model using nude mice. acs.org In this model, the bis-mesylate salt of a representative oxazole inhibitor, when administered orally on a daily basis, demonstrated a dose-dependent inhibition of tumor growth. acs.org At a dose of 30 mg/kg, a 43% reduction in tumor size was observed, while a higher dose of 100 mg/kg resulted in a 55% smaller tumor compared to the vehicle-treated control group after 26 days of treatment. acs.org Notably, these anti-tumor effects were achieved without significant loss of body weight or other observable signs of toxicity in the treated animals. acs.org

The observed in vivo activity is thought to be a result of the compound's anti-angiogenic properties, which stem from the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). acs.org This is supported by the fact that the compound exhibits low inhibitory activity against the proliferation of the tumor cells themselves in vitro, suggesting that its primary mode of action in the whole-animal model is the disruption of the tumor's blood supply. estranky.sk

Evaluation of Systemic Biological Effects

The systemic effects of this class of compounds have been characterized through pharmacokinetic studies. A lead 2-anilino-5-aryloxazole derivative, when administered as a bis-mesylate salt, exhibited good oral pharmacokinetic properties. acs.org Such favorable systemic exposure is a critical factor for the translation of in vitro potency to in vivo efficacy. Further investigation into the broader systemic biological effects is necessary to fully characterize the safety and tolerability profile of these compounds.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of 2-anilino-oxazole derivatives is highly dependent on their chemical structure. Systematic modifications of the core scaffold have been undertaken to elucidate the structure-activity relationships (SAR) and to optimize their inhibitory potency.

Impact of Substituent Modifications on Biological Potency

The potency of 2-anilino-5-aryloxazole derivatives as VEGFR2 inhibitors can be significantly influenced by the nature and position of substituents on both the aniline and the 5-aryl rings. acs.orgnih.gov

For the aniline moiety, the introduction of a 2-methoxy and a 5-ethylsulfonyl group led to a substantial increase in both enzymatic and cellular potency compared to the unsubstituted parent compound. acs.org The 2-methoxy group is believed to occupy a small hydrophobic pocket in the enzyme's active site, while the sulfone oxygen can form a hydrogen bond with the backbone nitrogen of a key amino acid residue, Asn923. acs.orgestranky.sk

On the 5-phenyl ring, various substitutions have been explored. While small alkyl groups did not yield inhibitors with favorable cellular activity, the introduction of aromatic substituents, particularly ortho-fluoro or ortho-chloro phenyl groups, resulted in a significant enhancement of cellular inhibition. acs.org

Below is a table summarizing the structure-activity relationship of selected 2-anilino-5-aryloxazole derivatives, highlighting the impact of different substituents on their VEGFR2 inhibitory activity.

| Compound | Aniline Substituent | 5-Aryl Substituent | VEGFR2 IC50 (µM) | HUVEC Proliferation IC50 (µM) |

| 5 | None | Phenyl | 0.22 | 1.3 |

| 21 | 2-methoxy, 5-ethylsulfonyl | Phenyl | 0.009 | 0.13 |

| 35 | 2-methoxy, 5-ethylsulfonyl | 3-ethylphenyl | 0.007 | 0.28 |

| 44 | 2-methoxy, 5-ethylsulfonyl | 3-(2-fluorophenyl)phenyl | 0.011 | 0.019 |

| 45 | 2-methoxy, 5-ethylsulfonyl | 3-(2-chlorophenyl)phenyl | 0.009 | 0.018 |

| 46 | 2-methoxy, 5-ethylsulfonyl | 3-(3-pyridyl)phenyl | 0.005 | 0.033 |

Data sourced from Harris et al., J. Med. Chem. 2005, 48, 5, 1610–1619. acs.org

Positional Isomer Effects on Activity Profile

The position of substituents on the aromatic rings has a marked effect on the activity profile of 2-anilino-5-aryloxazoles. For instance, the combination of a 2-methoxy and a 5-ethylsulfonyl substituent on the aniline ring was found to be optimal for potency. acs.org Other positional isomers, such as those with o-methoxy and m-ethyl sulfone groups, showed only slight improvements over the unsubstituted parent compound. acs.org

The orientation of substituents on the 5-phenyl ring is also critical. X-ray crystallography has revealed that 2-pyridyl and 3-pyridyl groups attached at the meta position of the 5-phenyl ring adopt different orientations within the enzyme's binding site, which can influence their inhibitory activity. acs.orgnih.gov

Identification of Key Pharmacophoric Elements for Biological Activity

The key pharmacophoric elements of 2-anilino-5-aryloxazoles as VEGFR2 inhibitors have been identified through a combination of homology modeling and X-ray crystallography. acs.orgestranky.sk The essential features for potent inhibition include:

A hydrogen bond donor: The NH group of the aniline moiety forms a crucial hydrogen bond with the backbone carbonyl of Cys919 in the hinge region of the kinase. estranky.sk

A hydrogen bond acceptor: The nitrogen atom of the oxazole ring acts as a hydrogen bond acceptor for the backbone NH of Cys919. estranky.sk

A hydrophobic pocket-filling group: A substituent at the 2-position of the aniline ring, such as a methoxy (B1213986) group, can fit into a small hydrophobic pocket, enhancing binding affinity. acs.orgestranky.sk

An additional hydrogen bond acceptor: A sulfone group at the 5-position of the aniline ring can form a hydrogen bond with the backbone NH of Asn923. estranky.sk

A substituted aryl group: The 5-aryl moiety extends into a back lipophilic pocket of the ATP binding site, where further interactions can be made. estranky.sk

Mechanism of Action Elucidation

The primary mechanism of action for this class of compounds is the inhibition of protein kinases, specifically VEGFR2. acs.orgnih.gov These molecules act as ATP-competitive inhibitors, binding to the ATP-binding site of the VEGFR2 kinase domain and preventing the phosphorylation of downstream signaling molecules. estranky.skrsc.org This blockade of VEGFR2 signaling inhibits the mitogenic response of endothelial cells to VEGF, thereby suppressing angiogenesis. acs.org

The selectivity of these inhibitors has also been investigated. A lead compound from the 2-anilino-5-aryloxazole series demonstrated potent inhibition of VEGFR2 while showing significantly less activity against other angiogenesis-related kinases such as Tie-2, PDGFR, and EphB4, indicating a degree of selectivity. acs.org

Cellular Pathway Analysis and Target Engagement

Direct cellular pathway analysis and target engagement studies for this compound are not prominently featured in the current body of scientific research. However, the structural components of the molecule suggest potential interactions with pathways commonly targeted by similar compounds.

Derivatives of aniline and oxazole are known to exhibit a range of biological activities, including the inhibition of enzymes such as kinases and cyclooxygenases (COX). plos.org For instance, the aniline scaffold is a key feature in many kinase inhibitors, where it often participates in hydrogen bonding interactions within the ATP-binding site of the enzyme. The 2-chloro substitution on the aniline ring could influence the compound's electronic properties and binding affinity for various protein targets.

Identification and Validation of Molecular Targets

Specific molecular targets for this compound have not been explicitly identified or validated in published studies. Based on the activities of structurally related molecules, potential targets could include:

Tyrosine Kinases: Many aniline derivatives are known to inhibit tyrosine kinases, which are critical regulators of cellular signaling pathways involved in cell growth, differentiation, and survival.

Cyclooxygenase (COX) Enzymes: Some oxazole-containing compounds have been investigated as inhibitors of COX enzymes, which are involved in inflammation and pain pathways.

Further experimental validation, through techniques such as enzymatic assays, binding studies, and cellular thermal shift assays, would be necessary to confirm any specific molecular targets of this compound.

Biotransformation and Metabolic Pathways

Detailed studies on the biotransformation and metabolic pathways of this compound are not available. However, predictions can be made based on the known metabolism of chloroanilines and oxazole-containing compounds.

Identification of Major Metabolites

The metabolism of chloroanilines typically involves N-acetylation and hydroxylation of the aromatic ring. Therefore, potential major metabolites of this compound could include:

N-acetyl-2-chloro-5-(oxazol-4-yl)aniline: Formed through the action of N-acetyltransferases.

Hydroxylated derivatives: The aniline ring could undergo hydroxylation at various positions, catalyzed by cytochrome P450 enzymes.

The oxazole ring itself is generally considered to be relatively stable metabolically, but can undergo biotransformation in some cases.

Elucidation of Hydrolysis Products and Other Biotransformation Pathways

Hydrolysis of the oxazole ring is a possible, though less common, metabolic pathway. This would lead to the opening of the heterocyclic ring and the formation of more polar metabolites. Other potential biotransformation pathways could include conjugation reactions, such as glucuronidation or sulfation of hydroxylated metabolites, to facilitate excretion.

In Vitro Metabolic Stability Assays

There is no published data from in vitro metabolic stability assays specifically for this compound. Such assays, typically conducted using liver microsomes or hepatocytes, are crucial in early drug discovery to predict the metabolic clearance of a compound. The presence of the chloro substituent can sometimes increase metabolic stability by blocking a potential site of metabolism. However, without experimental data, the metabolic stability of this compound remains speculative.

Computational and Theoretical Studies on 2 Chloro 5 Oxazol 4 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating molecular properties from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Methods like DFT, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to find the minimum energy structure. researchgate.netresearchgate.net For 2-chloro-5-(oxazol-4-yl)aniline, this process would calculate the optimal bond lengths, bond angles, and dihedral angles.

In studies of similar molecules, such as 2-chloro-5-nitroaniline, the optimized geometry reveals the planarity of the benzene (B151609) ring and the relative orientations of the substituent groups. nih.govresearchgate.net For instance, the analysis would determine the degree to which the oxazole (B20620) and aniline (B41778) rings are coplanar or twisted relative to each other.

Conformational analysis is crucial for molecules with rotatable bonds. In the case of this compound, rotation around the bond connecting the aniline and oxazole rings could lead to different conformers. Computational studies on other substituted oxazoles have identified multiple stable conformers, separated by specific energy barriers. core.ac.uk A similar investigation for this compound would identify the most stable conformer(s) and their relative populations at a given temperature, which is critical for understanding its behavior.

Table 1: Illustrative Optimized Geometrical Parameters for an Aniline Derivative This table is illustrative and shows the type of data obtained from geometry optimization.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Cl | 1.74 | ||

| C-N (amine) | 1.40 | ||

| C-C (ring) | 1.39 | ||

| C-N-H | 115.0 | ||

| Cl-C-C | 120.5 |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.infomdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests high chemical reactivity and polarizability. nih.gov

DFT calculations are used to determine the energies of these orbitals. For related aniline derivatives, the HOMO is typically localized on the electron-rich aniline ring, while the LUMO may be distributed across the π-system, including the substituent groups. researchgate.netnih.gov The presence of the electron-withdrawing chloro group and the oxazole ring would influence the energies and distribution of these orbitals in this compound.

Table 2: Example Frontier Molecular Orbital Energies This table provides representative values for FMO analysis.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.15 | Electron-donating capability |

| ELUMO | -1.98 | Electron-accepting capability |

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution across a molecule. nih.gov It uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring and the nitrogen of the amine group, highlighting these as potential sites for hydrogen bonding or other interactions. thaiscience.infonih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. mdpi.com These descriptors include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): The ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. thaiscience.info

Fukui functions are local reactivity descriptors that identify which specific atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. These calculations provide a more detailed picture of reactivity than the global descriptors alone.

Table 3: Illustrative Global Reactivity Descriptors This table is for illustrative purposes to show typical calculated reactivity parameters.

| Descriptor | Formula | Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 6.15 | Energy to lose an electron |

| Electron Affinity (A) | A ≈ -ELUMO | 1.98 | Ability to accept an electron |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.085 | Resistance to charge transfer |

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a large molecule, typically a protein. nih.gov This method is central to drug discovery, helping to identify potential biological targets and predict binding affinity.

Docking algorithms explore numerous possible conformations and orientations (poses) of the ligand within the protein's binding pocket. nih.gov The output provides a model of the most likely binding mode. This model details the specific intermolecular interactions that stabilize the ligand-protein complex, such as:

Hydrogen bonds

Hydrophobic interactions

π-π stacking

van der Waals forces

For this compound, which has been investigated for its potential as a tyrosine kinase and COX-2 inhibitor, docking studies would be performed against the crystal structures of these enzymes. smolecule.com The simulation would predict, for example, that the amine group or the oxazole nitrogen could act as hydrogen bond donors or acceptors with amino acid residues in the active site. nih.govnih.gov The aromatic rings could participate in π-π stacking or hydrophobic interactions.

Docking programs use scoring functions to estimate the binding affinity of the ligand for the protein. This is typically expressed as a binding energy or docking score, often in units of kcal/mol. nih.gov A more negative binding energy generally indicates a stronger, more favorable interaction. These scores allow for the ranking of different compounds or different binding poses of the same compound.

While these scores are estimates, they are highly useful for prioritizing compounds for experimental testing. Molecular dynamics simulations can further refine these predictions by simulating the movement of the ligand-protein complex over time, providing a more accurate estimation of the binding free energy. nih.gov

Table 4: Example Molecular Docking Results for a Kinase Inhibitor This is a hypothetical table illustrating the output of a docking simulation.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Tyrosine Kinase (PDB: 1YWN) | -8.5 | Asp800 | Hydrogen Bond (with NH2) |

| Lys654 | Hydrogen Bond (with Oxazole N) | ||

| Phe799 | π-π Stacking (with Aniline Ring) | ||

| COX-2 (PDB: 1R9O) | -7.9 | Arg513 | Hydrogen Bond (with NH2) |

Identification of Key Amino Acid Residues for Ligand Recognition

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, this process would involve docking the molecule into the binding site of a biologically relevant protein. The primary goal is to identify the specific amino acid residues that form crucial interactions with the ligand, thereby anchoring it within the binding pocket.

These interactions can be of various types, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, the aniline nitrogen of this compound could act as a hydrogen bond donor, while the oxazole ring could participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The chlorine atom can form halogen bonds or contribute to hydrophobic interactions.

A hypothetical interaction profile for this compound with a target protein is presented in Table 1. Such a table would be populated with data from molecular docking simulations, providing a quantitative and qualitative summary of the binding mode.

Table 1: Hypothetical Key Amino Acid Residues for this compound Recognition

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 189 | Hydrogen Bond | 2.8 |

| PHE 215 | π-π Stacking | 4.5 |

| LEU 99 | Hydrophobic | 3.9 |

| TYR 228 | Hydrogen Bond | 3.1 |

| VAL 101 | van der Waals | 3.5 |

This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time.

Ligand Dynamics in Biological Environments

MD simulations can elucidate the conformational flexibility of this compound within the solvated environment of a protein's binding site. This analysis reveals the energetically favorable conformations of the ligand and how it adapts to the dynamic nature of the protein. Understanding the ligand's dynamic behavior is crucial, as it can influence binding affinity and residence time.

Stability of Protein-Ligand Complexes

A key application of MD simulations is to assess the stability of the protein-ligand complex. By monitoring metrics such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, researchers can gauge the stability of the binding pose predicted by docking. A stable complex will exhibit minimal fluctuations in RMSD, indicating that the ligand remains securely bound in its initial orientation. nih.gov Conversely, large deviations might suggest an unstable interaction or an alternative binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of Predictive Models for Biological Activity

For a series of analogues of this compound, a QSAR model could be developed to predict their biological activity, such as inhibitory potency against a specific enzyme. This involves calculating a set of molecular descriptors for each compound, which are numerical representations of their physicochemical properties. These descriptors can be constitutional, topological, geometrical, or electronic in nature. nih.gov

A predictive model is then built using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. nih.gov Such a model would allow for the virtual screening of novel, yet-to-be-synthesized derivatives, prioritizing those with the highest predicted activity.

Statistical Analysis and Feature Selection for SAR Interpretation

The development of a robust QSAR model requires rigorous statistical validation. Parameters such as the coefficient of determination (R²), cross-validated R² (q²), and external validation are used to assess the model's predictive power.

Feature selection is a critical step in which the most relevant molecular descriptors are identified. These key descriptors provide insights into the structure-activity relationship (SAR), highlighting the structural features that are most influential on the biological activity. For example, a QSAR study might reveal that the activity of this compound derivatives is strongly correlated with a specific electronic property or the size of a substituent at a particular position.

Table 2: Illustrative Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor | Description |

| LogP | Lipophilicity |

| Molecular Weight | Size of the molecule |

| TPSA | Topological Polar Surface Area |

| Number of H-bond donors | Hydrogen bonding capacity |

| Number of H-bond acceptors | Hydrogen bonding capacity |

| Dipole Moment | Polarity of the molecule |

This table presents a selection of common descriptors that would be considered in a QSAR study.

Emerging Research Directions and Future Perspectives for 2 Chloro 5 Oxazol 4 Yl Aniline

Development of Novel and Sustainable Synthetic Routes

Recent advancements in organic synthesis have paved the way for innovative approaches to constructing the oxazole (B20620) core and introducing the desired substitutions. These include:

Green Chemistry Approaches: To minimize the environmental impact of chemical synthesis, researchers are exploring green synthetic methods for oxazole derivatives. smolecule.com These approaches often involve the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis and the use of ionic liquids. smolecule.com

One-Pot Reactions: Streamlining the synthetic process through one-pot reactions is a key focus. These methods, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of time, resources, and waste reduction. For instance, the van Leusen reaction, a classic method for oxazole synthesis, has been adapted into one-pot procedures. smolecule.com

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for creating carbon-carbon bonds and are being employed to functionalize the aniline (B41778) and oxazole rings with a high degree of precision and control.

A comparison of conventional versus emerging synthetic strategies is presented in the table below:

| Feature | Conventional Methods | Emerging Sustainable Methods |

| Efficiency | Often multi-step with lower overall yields. | Fewer steps, often one-pot, leading to higher yields. |

| Solvents | Frequently reliant on volatile organic compounds. | Employs greener solvents like water or ionic liquids, or solvent-free conditions. |